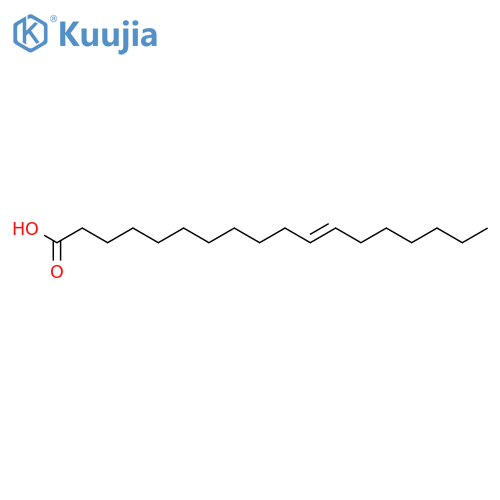Cas no 506-17-2 (cis-Vaccenic acid)

cis-Vaccenic acid structure
商品名:cis-Vaccenic acid
cis-Vaccenic acid 化学的及び物理的性質
名前と識別子
-
- (Z)-Octadec-11-enoic acid
- cis-Vaccenic acid
- 11-cis-Octadecenoic acid
- 11-Octadecenoic acid,(11Z)-
- VACCENIC ACID, CIS-(RG)
- 11-cis-Octadecenoic acid1000µg
- 11Z-octadecenoic acid
- asclepic acid
- cis-11-Octadecenoic acid
- 11-cis-Vaccenic acid
- C18:1
- cis-11-Vaccenic acid
- 11(Z)-Octadecenoic acid
- NS00071142
- 11-Octadecenoic acid, (11Z)-
- C18:1n-7
- DTXCID401022514
- CIS-.DELTA.11-OCTADECENOIC ACID
- (Z)-11-Octadecenoic acid
- cis-octadec-11-enoic acid
- (Z)-octadec-11-enoicacid
- trans-11-Octadecensaeure
- (Z)-11-Octadecenoic Acid (Solution in Ethanol)
- UNII-400K7322UW
- 506-17-2
- CHEBI:50464
- 11-Octadecenoic acid, (Z)-
- C21944
- CIS-VACCENIC ACID (C18:1) (CONSTITUENT OF KRILL OIL)
- cis-D11-Octadecenoic acid
- 18:1Z(N-7)
- LMFA01030076
- VCA
- (11Z)-octadec-11-enoic acid
- Vaccenic acid, cis-
- CHEMBL1236642
- Q27095533
- AKOS022172997
- UWHZIFQPPBDJPM-FPLPWBNLSA-N
- DTXSID70881242
- CS-0136110
- 400K7322UW
- HY-113427A
- DB04801
- SCHEMBL97463
- MFCD00063187
- A871500
- 4IF
- VACCENIC ACID
- CIS-delta11-OCTADECENOIC ACID
- 11-OCTADECENOIC ACID, CIS-
- DA-62348
- TS-08993
-
- MDL: MFCD00063187
- インチ: InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7-
- InChIKey: UWHZIFQPPBDJPM-FPLPWBNLSA-N
- ほほえんだ: CCCCCC/C=C\CCCCCCCCCC(=O)O
計算された属性
- せいみつぶんしりょう: 282.25600
- どういたいしつりょう: 282.256
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 15
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.5
- トポロジー分子極性表面積: 37.3
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.899±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 12.4-13.0 ºC
- ふってん: 150 °C0.03 mm Hg(lit.)
- フラッシュポイント: 230 °C
- 屈折率: n20/D 1.459(lit.)
- ようかいど: Insuluble (2.3E-3 g/L) (25 ºC),
- PSA: 37.30000
- LogP: 6.10850
- ようかいせい: 未確定
cis-Vaccenic acid セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26; S36
- 福カードFコード:8-10
-
危険物標識:

- リスク用語:R36/37/38
- ちょぞうじょうけん:−20°C
cis-Vaccenic acid 税関データ
- 税関コード:2916190090
- 税関データ:
中国税関コード:
2916190090概要:
2916190090他の不飽和無環モノカルボン酸(その酸無水物/ハロゲン化アシル、過酸化物及び過酸素酸及びその誘導体を含む)。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2916190090不飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%
cis-Vaccenic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM129133-1g |
(Z)-octadec-11-enoic acid |
506-17-2 | 95% | 1g |
$318 | 2022-12-31 | |
| eNovation Chemicals LLC | D752310-100mg |
CIS-11-OCTADECENOIC ACID |
506-17-2 | 95% | 100mg |
$185 | 2024-06-06 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | V115172-100mg |
cis-Vaccenic acid |
506-17-2 | 100mg |
¥716.90 | 2023-08-31 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67416-500mg |
cis-Vaccenic Acid |
506-17-2 | 98% | 500mg |
¥1947.00 | 2022-04-26 | |
| MedChemExpress | HY-113427A-50mg(1.77M*0.1mLinEthanol) |
cis-Vaccenic acid |
506-17-2 | ≥98.0% | 50mg(1.77M*0.1mLinEthanol) |
¥1100 | 2023-07-26 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-214742A-1 g |
cis-Vaccenic acid, |
506-17-2 | ≥99% | 1g |
¥1,782.00 | 2023-07-10 | |
| Larodan | 10-1812-30-5.1005x100mg |
11(Z)-Octadecenoic acid |
506-17-2 | >99% | 5.1005x100mg |
€213.00 | 2023-09-19 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-214742-100mg |
cis-Vaccenic acid, |
506-17-2 | ≥99% | 100mg |
¥827.00 | 2023-09-05 | |
| abcr | AB201419-100mg |
cis-Vaccenic acid, 97%; . |
506-17-2 | 97% | 100mg |
€196.70 | 2025-02-21 | |
| A2B Chem LLC | AG18067-100mg |
Cis-vaccenic acid |
506-17-2 | ≥98% | 100mg |
$50.00 | 2024-04-19 |
cis-Vaccenic acid サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:506-17-2)cis-Vaccenic acid
注文番号:LE16280
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:14
価格 ($):discuss personally
cis-Vaccenic acid 関連文献
-
Carla Kirschbaum,Reuben S. E. Young,Kim Greis,Jan Philipp Menzel,Sandy Gewinner,Wieland Sch?llkopf,Gerard Meijer,Gert von Helden,Tim Causon,Venkateswara R. Narreddula,Berwyck L. J. Poad,Stephen J. Blanksby,Kevin Pagel Chem. Sci. 2023 14 2518
-
Sayali Shah,Jonathan M. White,Spencer J. Williams Org. Biomol. Chem. 2014 12 9427
-
3. A step ahead towards the green synthesis of monodisperse gold nanoparticles: the use of crude glycerol as a greener and low-cost reducing agentRashida Parveen,Germano Tremiliosi-Filho RSC Adv. 2016 6 95210
-
Giovanni Caprioli,Romilde Iannarelli,Marzia Innocenti,Maria Bellumori,Dennis Fiorini,Gianni Sagratini,Sauro Vittori,Michela Buccioni,Claudia Santinelli,Massimo Bramucci,Luana Quassinti,Giulio Lupidi,Luca A. Vitali,Dezemona Petrelli,Daniela Beghelli,Clarita Cavallucci,Onelia Bistoni,Angelo Trivisonno,Filippo Maggi Food Funct. 2016 7 1892
-
Jeroen S. Dickschat Nat. Prod. Rep. 2014 31 838
推奨される供給者
Amadis Chemical Company Limited
(CAS:506-17-2)cis-Vaccenic acid

清らかである:99%
はかる:100mg
価格 ($):162.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:506-17-2)cis-Vaccenic acid

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ




